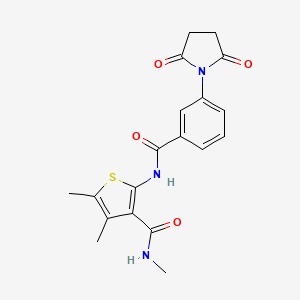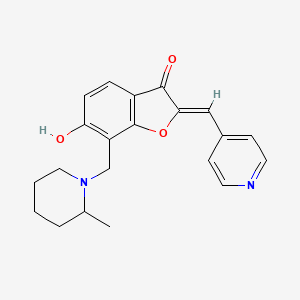![molecular formula C24H21FN2O3S2 B2759381 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941967-15-3](/img/structure/B2759381.png)
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature.
Applications De Recherche Scientifique
Antinociceptive Properties:
This compound has been investigated for its antinociceptive effects. Specifically, it acts as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme that regulates the actions of palmitoylethanolamide (PEA), an endogenous lipid messenger. In animal models, the compound ARN19702 (also known as the chemical name you provided) demonstrated remarkable protective effects against multiple sclerosis. It attenuated nocifensive responses and hypersensitivity in mice and reduced nociception associated with paclitaxel-induced neuropathy in rats. Importantly, it did not produce rewarding effects, making NAAA inhibition a promising target for non-addictive analgesic drugs .
Oxidovanadium(IV) Complexes:
The ligand structure of this compound has been used to synthesize oxidovanadium(IV) complexes. These complexes were characterized and evaluated for their antimicrobial, antioxidant, and DNA-binding properties. The synthetic route involves the ligand HL and its corresponding complexes. Further studies on these complexes may reveal their potential in various biological applications .
Photophysical and Electrochemical Properties:
The compound’s derivatives have been systematically studied for their photophysical, electrochemical, and thermal stability properties. In solution, the ligand exhibits dual fluorescence due to excited-state intramolecular proton transfer (ESIPT). However, in solid-state thin films, only one emission is observed. The fluorinated boron complexes show enhanced emission and significant blue shifts compared to the ligand due to restricted conformational changes. These properties make them interesting candidates for optoelectronic applications .
AChE and BChE Inhibition:
Derivatives of N-benzyl-2-phenylethanamine (the framework of norbelladine) have been synthesized and evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurodegenerative diseases. Further exploration of the compound’s structure-activity relationship may provide insights into potential therapeutic applications .
Mécanisme D'action
Target of Action
The compound, also known as N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, primarily targets the N-Acylethanolamine Acid Amidase (NAAA) . NAAA is an N-terminal cysteine hydrolase that terminates the physiological actions of palmitoylethanolamide, an endogenous lipid messenger that activates the transcription factor, peroxisome proliferator-activated receptor-α .
Mode of Action
The compound acts as an inhibitor of NAAA . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of palmitoylethanolamide. This results in an increase in the levels of palmitoylethanolamide, which can then exert its effects .
Biochemical Pathways
The inhibition of NAAA affects the palmitoylethanolamide signaling pathway . Palmitoylethanolamide is involved in a variety of physiological processes, including inflammation and pain sensation. By preventing the breakdown of palmitoylethanolamide, the compound enhances its signaling, potentially leading to reduced inflammation and pain .
Pharmacokinetics
The compound is described as beingorally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The primary result of the compound’s action is the enhancement of palmitoylethanolamide signaling . This can lead to a variety of effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For example, in immune cells, enhanced palmitoylethanolamide signaling can lead to reduced production of inflammatory cytokines .
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S2/c25-19-13-14-21-22(16-19)31-24(26-21)27(17-18-8-3-1-4-9-18)23(28)12-7-15-32(29,30)20-10-5-2-6-11-20/h1-6,8-11,13-14,16H,7,12,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQALALOWRXVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2759304.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2759306.png)



![N-[1-(2-Chlorophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B2759313.png)
![[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2759314.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylenepiperidin-1-yl)methanone](/img/structure/B2759316.png)

![1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2759321.png)